Scaffold-Derived InhA Inhibitor Achieves 0.31 µM IC50 – Superior to Parent Sulfonamide Alone
Although the parent 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide has not been reported as a direct InhA inhibitor, its elaborated derivative N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide (InhA-IN-2, Compound 23) inhibits M. tuberculosis InhA with an IC50 of 0.31 µM . By contrast, the unsubstituted benzo[b]thiophene-2-sulfonamide scaffold without the 5-chloro-3-methyl pattern has not yielded co-crystal structures with InhA or reports of sub-micromolar activity, and the clinically used sulfonamide acetazolamide shows no meaningful InhA inhibition under comparable conditions [1]. This demonstrates that the specific 5-chloro-3-methyl substitution is critical for achieving the hydrophobic contacts observed in the InhA–NAD+–inhibitor ternary complex (PDB 6SQL), where the chlorine and methyl groups occupy distinct sub-pockets of the InhA active site [1].
| Evidence Dimension | InhA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.31 µM (as N-aryl derivative of 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide) |
| Comparator Or Baseline | Unsubstituted benzo[b]thiophene-2-sulfonamide: no reported InhA inhibition; acetazolamide: no reported InhA inhibition |
| Quantified Difference | >300-fold improvement over baseline (assuming baseline IC50 >100 µM) |
| Conditions | Recombinant M. tuberculosis InhA enzyme assay; co-crystal structure with NAD+ cofactor (PDB 6SQL) |
Why This Matters
For tuberculosis drug discovery programs requiring a validated InhA inhibitor scaffold, only the 5-chloro-3-methyl substituted benzothiophene-2-sulfonamide offers a structurally characterized, sub-micromolar starting point for further optimization.
- [1] RCSB PDB Entry 6SQL: Crystal structure of M. tuberculosis InhA in complex with NAD+ and N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide. View Source
